molecular formula C10H14N2O2 B181344 4-Tert-butyl-3-nitroaniline CAS No. 31951-12-9

4-Tert-butyl-3-nitroaniline

Cat. No. B181344
CAS RN: 31951-12-9
M. Wt: 194.23 g/mol
InChI Key: KGBIPCNLIXXUQA-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-nitroaniline is a chemical compound with the linear formula C10H14N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Tert-butyl-3-nitroaniline is represented by the linear formula C10H14N2O2 . Its molecular weight is 194.235 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Tert-butyl-3-nitroaniline are not explicitly mentioned in the available resources . More research may be needed to provide a comprehensive analysis of its physical and chemical properties.

Scientific Research Applications

  • Synthesis and Properties of Nitroxides : Nitroxides, which are related to 4-Tert-butyl-3-nitroaniline, are used as molecular probes and labels in various fields including biophysics, structural biology, and biomedical research. Their resistance to chemical reduction is critical for these applications. The synthesis of nitroxides like 5-(tert-butyl)-5-butyl-2,2-diethyl-3-hydroxypyrrolidin-1-oxyl and their thermal stability and resistance to reduction by ascorbic acid are studied in detail (Zhurko et al., 2020).

  • Synthesis of Water-Soluble Nitroxide : Research on the hetero-Cope rearrangement of 4-tert-butyl-phenyl-tert-butylhydroxylamine led to the synthesis of a highly water-soluble nitroxide, potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate, which can have potential applications in various chemical processes (Marx & Rassat, 2002).

  • Electroluminescent Materials : A study focused on synthesizing new N-substituted tetraphenylethene-based benzimidazoles, which are related to 4-Tert-butyl-3-nitroaniline. These compounds exhibit aggregation-induced emission, mechanochromism, and are used in blue electroluminescent devices (Zhang et al., 2018).

  • Nitration of N-Alkyl Anilines : A study reported the efficient nitration of N-alkyl anilines using tert-butyl nitrite, providing N-nitroso N-alkyl nitroanilines, which are crucial for synthesizing N-alkyl phenylenediamines and N-alkyl nitroanilines (Chaudhary et al., 2018).

  • Biodegradation of Dinitroaniline Herbicides : Research on the biotransformation of butralin (N-sec- Butyl-4-tert-butyl-2,6-dinitroaniline) by a newly isolated bacterium Sphingopyxis sp. strain HMH revealed a novel mechanism of butralin degradation. This study is important for understanding the environmental impact and degradation pathways of dinitroaniline herbicides (Ghatge et al., 2020).

  • Magnetic Studies on Nitroxides : Research on 4-mesitylpyridine-2,6-diyl bis(tert-butyl nitroxide) showed that it has a ground triplet state at room temperature, indicating its potential as a magnetic material (Kawakami et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, 4-Nitroaniline, suggests that it may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, and keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

4-tert-butyl-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(11)6-9(8)12(13)14/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBIPCNLIXXUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311478
Record name 4-tert-butyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-3-nitroaniline

CAS RN

31951-12-9
Record name 31951-12-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-butyl-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(TERT-BUTYL)-3-NITROANILINE
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Synthesis routes and methods I

Procedure details

A mixture of 1,3-dinitro-4-tert-butylbenzene (10.0 g) in H2O (56 ml) was heated to reflux. A mixture of Na2S (21.42 g) and sulfur (2.85 g) in H2O (34 ml) was added over 1 h via an addition funnel. The reaction maintained at reflux for 1.5 h then cooled to RT and extracted with EtOAc. The organic extracts were combined and washed with H2O, brine, dried over MgSO4 and concentrated in vacuo to afford 4-tert-butyl-3-nitro-phenylamine which was used as is without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na2S
Quantity
21.42 g
Type
reactant
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 4-tert-butyl-phenylamine (10.0 g, 67.01 mmol) dissolved in H2SO4 (98%, 60 mL) was slowly added KNO3 (8.1 g, 80.41 mmol) at 0° C. After addition, the reaction was allowed to warm to room temperature and stirred overnight. The mixture was then poured into ice-water and basified with sat. NaHCO3 solution to pH 8. The mixture was extracted several times with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by column chromatography (petroleum ether-EtOAc, 10:1) to give 4-tert-butyl-3-nitro-phenylamine (10 g, 77%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Yi, X Wu, C Shu, W Huang, D Yan - Polymer, 2017 - Elsevier
A novel triamine (1) with tert-butyl side group, N1,N1-bis(4-aminophenyl)-4-(tert-butyl)benzene-1,3-diamine, is synthesized and then polymerized with the dianhydride 6FDA (A 2 ) at the …
Number of citations: 10 www.sciencedirect.com
R GAWINECKI - Polish Journal of Chemistry, 1978 - Państwowe Wydawnictwo Naukowe
Number of citations: 0

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